

Application Notes and Protocols for Radioimmunoassay (RIA) Detection of Human C-Peptide

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Compound of Interest

Compound Name: Proinsulin C-peptide (human)

Cat. No.: B15578127

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These application notes provide a detailed overview and protocol for the quantitative determination of human C-peptide in serum, plasma, and other biological fluids using a competitive binding radioimmunoassay (RIA).

Introduction

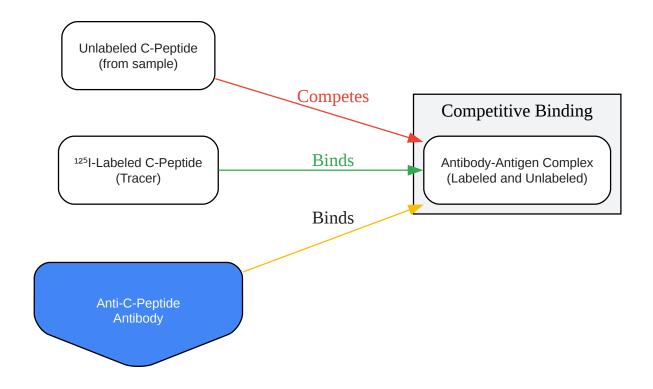
Connecting peptide, or C-peptide, is a 31-amino acid polypeptide that is a byproduct of insulin production in the beta cells of the pancreas.[1][2] Proinsulin, the precursor to insulin, is cleaved to form one molecule of insulin and one molecule of C-peptide.[3] Consequently, C-peptide is released into the bloodstream in equimolar amounts to insulin.[2] Due to its longer half-life in circulation compared to insulin, C-peptide serves as a reliable marker of endogenous insulin secretion and pancreatic beta-cell function.[1][4] Measurement of C-peptide is valuable in the diagnosis and management of diabetes, in the assessment of insulinomas, and for monitoring pancreatic islet cell transplantation.[5][6]

Principle of the Radioimmunoassay (RIA)

The C-peptide RIA is a competitive binding assay. The principle relies on the competition between unlabeled C-peptide in the sample and a fixed amount of radiolabeled C-peptide



(typically with Iodine-125, ¹²⁵I) for a limited number of binding sites on a specific anti-C-peptide antibody. As the concentration of unlabeled C-peptide in the sample increases, the amount of radiolabeled C-peptide bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of C-peptide in the unknown sample can be determined by referencing a standard curve.



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Diagram 1: Principle of Competitive Binding in C-Peptide RIA.

Materials and Equipment Reagents Supplied in a Typical Kit

- 125I-Human C-Peptide (Tracer)
- Human C-Peptide Standards
- Human C-Peptide Antiserum
- Assay Buffer



- Precipitating Reagent (e.g., second antibody/PEG solution)
- Quality Control Samples

Materials Required but Not Provided

- Borosilicate glass or polypropylene tubes (12 x 75 mm)
- · Pipettes with disposable tips
- Vortex mixer
- Refrigerated centrifuge (capable of 2,000-3,000 x g)
- Gamma counter
- · Deionized water

Experimental Protocol Specimen Collection and Handling

- Collect blood samples in serum separator tubes or tubes containing EDTA or heparin. Note that excess heparin can lead to falsely high values.[7]
- Separate serum or plasma from the cellular components by centrifugation as soon as possible.
- To prevent proteolysis of C-peptide, consider adding aprotinin at a concentration of 500 KIU per mL of serum or plasma.
- Samples can be stored at 2-8°C if assayed within 24 hours. For longer-term storage, samples should be aliquoted and stored at -20°C or lower. Avoid repeated freeze-thaw cycles.[7][8]

Reagent Preparation

Allow all reagents and samples to reach room temperature before use.

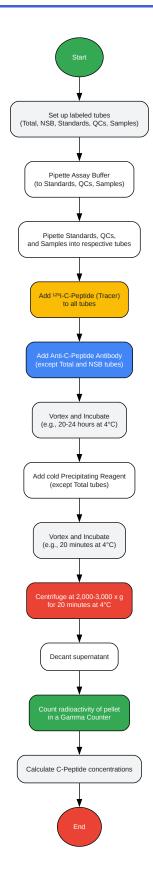


- Reconstitute lyophilized standards and controls as per the kit instructions.
- Prepare serial dilutions of the C-peptide standard to generate a standard curve.

Assay Procedure

The following is a general protocol and may need to be adapted based on the specific kit manufacturer's instructions.





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Diagram 2: General Workflow for C-Peptide Radioimmunoassay.



- Tube Setup: Label tubes in duplicate for total counts (TC), non-specific binding (NSB), standards, quality controls (QCs), and unknown samples.
- Pipetting:
 - Pipette assay buffer into the standard, QC, and sample tubes.
 - Pipette the standards, QCs, and samples into their respective tubes.
 - Pipette the ¹²⁵I-labeled C-peptide tracer into all tubes.
 - Pipette the anti-C-peptide antibody into all tubes except the TC and NSB tubes.
- Incubation: Vortex all tubes gently and incubate overnight (20-24 hours) at 4°C.[7]
- Precipitation: Add cold precipitating reagent to all tubes except the TC tubes. This step separates the antibody-bound C-peptide from the free C-peptide.
- Second Incubation: Vortex and incubate for approximately 20 minutes at 4°C.[7]
- Centrifugation: Centrifuge the tubes (except TC) at 2,000-3,000 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[7]
- Decanting: Carefully decant the supernatant.
- Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.

Data Analysis

- Calculate the average counts per minute (CPM) for each duplicate set.
- Calculate the percentage of tracer bound (%B/B₀) for each standard, QC, and sample using the following formula: %B/B₀ = [(Sample or Standard CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100
- Plot a standard curve of %B/B₀ versus the concentration of the C-peptide standards.
- Determine the C-peptide concentration of the unknown samples by interpolating their %B/B₀ values from the standard curve.



Performance Characteristics

The performance of C-peptide RIA kits can vary. Below is a summary of typical performance characteristics gathered from various sources.

Parameter	Typical Value/Range	Source(s)
Detection Limit	0.003 pmole (in 100 μ L) to 0.43 ng/mL	[5][9]
Standard Curve Range	0.3 - 18 ng/mL	[5]
ED50	1.1 ± 0.1 ng/mL to 8.5 ng/mL	[5][10]
Intra-assay CV	< 11.5%	[5]
Inter-assay CV	3.8% to < 11.5%	[5][8]
Cross-reactivity	< 4.0% with Human Proinsulin	[7]
Analytical Recovery	90 - 104%	[5]

Interpretation of Results

C-peptide levels are used as an indicator of pancreatic beta-cell function.

C-Peptide Level	Clinical Interpretation	
Normal Fasting Range	0.78 - 1.89 ng/mL (or 0.26 - 0.62 nmol/L)	
High Levels	May indicate insulin resistance (Type 2 diabetes), insulinoma, sulfonylurea use, or renal failure.[1][11]	
Low Levels	Suggests impaired insulin production, characteristic of Type 1 diabetes or advanced Type 2 diabetes.[1][11]	
High Insulin, Low C-Peptide	Suggests exogenous administration of insulin (factitious hypoglycemia).[1][4]	



Note: Reference ranges can vary between laboratories and assays. It is recommended to establish in-house reference ranges.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low Total Counts	- Pipetting error- Isotope decay	- Check pipette calibration- Check expiration date of tracer
High Non-Specific Binding (NSB)	- Improper separation- Reagent contamination	- Ensure complete decanting- Use fresh reagents
Poor Precision (High CV)	- Inconsistent pipetting- Inadequate mixing	 Use calibrated pipettes- Ensure thorough vortexing at each step
Low Binding (%B/B ₀)	- Inactive antibody or tracer- Incorrect incubation time/temp	- Check storage conditions and expiry dates- Adhere strictly to protocol incubation parameters

Safety Precautions

This assay involves the use of radioactive materials (Iodine-125). Appropriate safety measures must be taken.

- Work in a designated radioactive work area.
- Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.
- Avoid eating, drinking, or smoking in the work area.
- Dispose of all radioactive waste according to institutional and national regulations.
- Treat all human-derived materials as potentially infectious.[12]

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